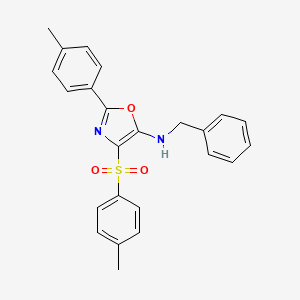

N-苄基-2-(对甲苯基)-4-甲苯磺酰基恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used to introduce each group. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic oxazole ring. The exact structure would depend on the positions of the various substituents on the oxazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the various substituents. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the oxazole ring might undergo reactions at the heteroatoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .科学研究应用

电化学引发氧化胺化

电化学促进的苯并恶唑和胺偶联导致 2-氨基苯并恶唑的形成,展示了重大的方法学进步。该工艺利用催化量的四烷基铵卤化物氧化还原催化剂,简化了后处理并减少了废物,为传统的氧化偶联方法提供了一种更清洁的替代方案(Gao 等人,2014)。

钯催化胺化反应

在涉及芳基氯化物、溴化物和碘化物与各种含氮底物的胺化反应中使用亲核 N-杂环卡宾作为催化剂改性剂,突出了钯催化方法的多功能性。这些反应为苯甲酮亚胺和伯胺的合成提供了广泛的范围,证明了钯/咪唑鎓盐体系在促进复杂有机转化中的效率(Grasa 等人,2001)。

先进材料开发

通过氧化 C-S 键形成策略合成生物活性强的 N-(吡啶-2-基)苯并[d]噻唑-2-胺,例证了探索新化合物在药物发现和材料科学中的潜在应用。这种无金属方法的特点是底物范围广且纯化程序简单,强调了为具有特定生物或材料特性的化合物而进行的持续努力(Mariappan 等人,2016)。

聚合物的透明度和吸水性改善

N-苯基并入聚(苯并咪唑酰亚胺)中,导致 H2O 吸收和透明度提高,表明分子改性对材料性能的影响。该研究方向涉及合成具有增强耐热性和光学性能的新型聚合物材料,反映了此类化合物在开发先进材料中的更广泛适用性(Qian 等人,2021)。

作用机制

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Mode of Action

Similar compounds often work by interacting with specific enzymes or receptors in the body, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine”, it’s hard to say which biochemical pathways it might affect. Similar compounds have been found to affect various pathways involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds often have good bioavailability and are metabolized by the liver .

Result of Action

Similar compounds often lead to cell death in cancerous cells .

未来方向

属性

IUPAC Name |

N-benzyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-17-8-12-20(13-9-17)22-26-24(30(27,28)21-14-10-18(2)11-15-21)23(29-22)25-16-19-6-4-3-5-7-19/h3-15,25H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLPYVUOZDARQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(p-tolyl)-4-tosyloxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)

![3-[(Naphthalen-1-yl)methyl]-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea](/img/structure/B2953140.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)

![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)

![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)